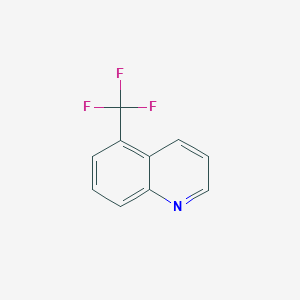

5-(Trifluoromethyl)quinoline

描述

Significance of Organofluorine Compounds in Advanced Chemistry and Biology

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are cornerstones of modern chemistry. numberanalytics.comwikipedia.orgnumberanalytics.com The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional thermal and chemical stability to these compounds. numberanalytics.com Fluorine's high electronegativity and small size also contribute to enhanced lipophilicity, metabolic stability, and bioavailability, making organofluorine compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comresearchgate.net Many successful drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, owe their efficacy to the presence of fluorine. numberanalytics.com

Overview of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. orientjchem.orgresearchgate.net This structural motif is found in a wide array of natural products, particularly alkaloids, and forms the core of numerous synthetic compounds with diverse pharmacological activities. nih.govrsc.org Quinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, and antiviral properties. orientjchem.orgnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. frontiersin.org

Unique Research Focus on 5-(Trifluoromethyl)quinoline and its Derivatives

The combination of the trifluoromethyl group at the 5-position of the quinoline ring gives rise to this compound, a molecule with a unique set of properties that has captured the attention of researchers. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the quinoline system, impacting its reactivity and biological interactions. This specific substitution pattern is being explored for its potential to create novel therapeutic agents and advanced materials. Research into its derivatives, such as 8-amino-5-(trifluoromethyl)quinoline, is also a burgeoning area. chemscene.comlookchem.com

Historical Context and Recent Advances in Trifluoromethylated Quinolines Research

The study of quinolines dates back to the 19th century, with the discovery of quinine, a natural antimalarial compound. rsc.org The deliberate introduction of fluorine into quinoline structures is a more recent development, driven by the desire to enhance the pharmacological properties of this important scaffold. Early research faced challenges due to the difficulties associated with selective fluorination. However, advancements in synthetic methodologies, including the development of new trifluoromethylating reagents and catalytic systems, have paved the way for more efficient and controlled synthesis of trifluoromethylated quinolines. clockss.org Recent research has focused on developing novel synthetic routes and exploring the diverse applications of these compounds in areas such as drug discovery and materials science. clockss.orguni-rostock.de

Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZKLFTSGGGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600370 | |

| Record name | 5-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-30-3 | |

| Record name | 5-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Quinoline and Analogous Systems

Regioselective Trifluoromethylation Strategies

The precise placement of the trifluoromethyl group on the quinoline (B57606) scaffold is crucial for its biological activity. Regioselective trifluoromethylation strategies aim to control the position of C-H functionalization, overcoming the challenge of the inherent reactivity of different positions within the quinoline ring.

Site-Selective C-5 Trifluoromethylation of Quinoline Derivatives

The C-5 position of the quinoline ring is a key target for trifluoromethylation. Methodologies to achieve this selectivity often involve the use of directing groups and transition metal catalysis.

Nickel catalysis has emerged as a powerful tool for C-H functionalization. Research has demonstrated the use of nickel catalysts for the site-selective trifluoromethylation of quinoline derivatives at the C-5 position. wvu.edu One approach involves the use of an 8-aminoquinoline (B160924) directing group. This bidentate directing group coordinates to the nickel center, positioning the catalyst to selectively activate the C-5 C-H bond for subsequent trifluoromethylation. researchgate.netresearchgate.net

A study by researchers at West Virginia University explored a highly selective nickel-catalyzed trifluoromethyl functionalization of N-8-quinolinyl benzamide (B126) at the C-5 position. wvu.edu Their work focuses on optimizing reaction conditions, including the choice of catalyst, base, solvent, and oxidant, to synthesize 5-(trifluoromethyl)-8-quinolinyl benzamide. wvu.edu This method addresses the challenge of functionalizing the quinoline backbone itself, which can be difficult using other methods. wvu.edu

Table 1: Nickel-Catalyzed C-5 Trifluoromethylation of 8-Aminoquinoline Derivatives

| Entry | Substrate | Catalyst | Trifluoromethylating Agent | Solvent | Yield (%) | Reference |

| 1 | N-(quinolin-8-yl)benzamide | Ni(OTf)2 | Togni's Reagent II | DCE | 85 | researchgate.net |

| 2 | N-(quinolin-8-yl)pivalamide | Ni(OAc)2 | CF3SO2Cl | DMA | 78 | researchgate.net |

| 3 | N-(quinolin-8-yl)acetamide | NiBr2 | Umemoto's Reagent | DMF | 72 | researchgate.net |

Directed C-H activation is a cornerstone of regioselective functionalization. In the context of quinoline trifluoromethylation, directing groups play a pivotal role in achieving C-5 selectivity. The 8-aminoquinoline group is a widely employed directing group that facilitates the activation of the peri C-H bond at the C-5 position. researchgate.net This strategy has been successfully applied in nickel-catalyzed difluoroalkylation of 8-aminoquinoline scaffolds at the C-5 position, highlighting its utility for introducing fluorinated groups. acs.org

The mechanism generally involves the formation of a cyclometalated intermediate, where the directing group and the C-5 carbon of the quinoline ring are bound to the metal center. This pre-organization facilitates the subsequent reaction with a trifluoromethylating agent. The development of these methodologies provides a direct and atom-economical route to C-5 functionalized quinolines, avoiding the need for pre-functionalized substrates. wvu.edu

Advanced Methodologies for Introducing the Trifluoromethyl Group

Beyond C-5 functionalization, significant efforts have been dedicated to developing methods for introducing the trifluoromethyl group at other positions of the quinoline ring, particularly C-2 and C-3.

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating trifluoromethyl radicals under neutral conditions. acs.org This approach has been successfully applied to the C-2 trifluoromethylation of quinoline N-oxides. thieme-connect.comthieme-connect.de The reaction typically involves a photocatalyst, such as [Ru(bpy)3]2+ or fac-[Ir(ppy)3], which, upon excitation by visible light, can reduce a trifluoromethylating agent to generate the trifluoromethyl radical. acs.org This radical then adds to the electron-deficient quinoline N-oxide at the C-2 position. thieme-connect.com This method is compatible with a wide range of functional groups and proceeds at room temperature. thieme-connect.comthieme-connect.de

Furthermore, a divergent synthesis of 2-CF3 substituted quinolines has been achieved through the photoredox radical trifluoromethylation of ortho-vinylphenylisocyanides. researchgate.netrsc.org This reaction proceeds via the formation of an electron donor-acceptor (EDA) complex between Togni's reagent and a base under light irradiation to generate the trifluoromethyl radical. rsc.org

Table 2: Photoredox-Catalyzed C-2 Trifluoromethylation of Quinoline Derivatives

| Entry | Substrate | Photocatalyst | Trifluoromethylating Agent | Solvent | Yield (%) | Reference |

| 1 | Quinoline N-oxide | Ru(bpy)3Cl2 | Togni's Reagent I | CH3CN | 92 | thieme-connect.com |

| 2 | 6-Chloroquinoline N-oxide | Ir(ppy)3 | CF3SO2Cl | DMSO | 85 | thieme-connect.com |

| 3 | 2-(Isocyanophenyl)ethene | Ru(phen)3Cl2 | Togni's Reagent II | MeCN | 75 | researchgate.netrsc.org |

A novel approach for the C-3 trifluoromethylation of quinolines involves nucleophilic activation of the pyridine (B92270) ring. acs.orgacs.orgchemrxiv.orgnih.gov This strategy is based on the initial hydrosilylation of the quinoline, which generates an enamine intermediate. acs.orgacs.org This enamine is sufficiently nucleophilic to react with an electrophilic trifluoromethylating agent, such as Togni's reagent or Umemoto's reagents, leading to the selective introduction of the trifluoromethyl group at the C-3 position. acs.orgacs.orgresearcher.life

This method has been shown to be applicable to a variety of substituted quinolines, tolerating functional groups like aryl ethers, silyl (B83357) ethers, and halogens. acs.org For instance, 3-(trifluoromethyl)quinoline (B1314843) was obtained in 76% yield using this strategy. acs.org Mechanistic studies have confirmed that the reaction proceeds through the formation of N-silyl enamine and trifluoromethylated enamine intermediates. acs.orgacs.org This approach provides a unique and effective pathway for accessing 3-trifluoromethylated quinolines, which are challenging to synthesize using other methods. acs.orgacs.org

Table 3: C-3 Trifluoromethylation of Quinolines via Nucleophilic Activation

| Entry | Substrate | Hydrosilane | Trifluoromethylating Agent | Solvent | Yield (%) | Reference |

| 1 | Quinoline | HSi(OEt)3 | Togni's Reagent I | 1,2-DCE | 76 | acs.org |

| 2 | 6-Bromoquinoline | HSiEt3 | Togni's Reagent I | 1,2-DCE | 75 | acs.org |

| 3 | 4-Phenylquinoline | HSi(OEt)3 | Togni's Reagent I | 1,2-DCE | 38 | acs.org |

Transition Metal-Catalyzed Annulation and Insertion Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems like quinolines. ias.ac.in These methods offer high efficiency and selectivity in constructing the quinoline core. ias.ac.in Various transition metals, including palladium, rhodium, nickel, and copper, have been employed to facilitate the annulation and insertion reactions necessary for forming the quinoline ring. ias.ac.innih.gov

Palladium-catalyzed reactions, for instance, have been successfully used in the synthesis of quinoline derivatives. One such approach involves the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, providing a pathway to quinolines with moderate to good yields. nih.gov This process is believed to proceed through a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Another palladium-catalyzed method is the Heck reaction, which enables the synthesis of 2,3-disubstituted quinolines from accessible (het)aryl-substituted Morita-Baylis-Hillman adducts. organic-chemistry.org

Rhodium catalysts have also proven effective. For example, functionalized quinolines can be synthesized from hydrazones of 2-aminoacetophenone (B1585202) and alkynes using a Rhodium catalyst under base and oxidant-free conditions. nih.gov Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org

Copper-catalyzed reactions have been implemented in mechanochemical click reactions to produce novel 6-phenyl-2-(trifluoromethyl)quinolines. beilstein-journals.org These milling procedures have shown to be significantly more efficient than solution-based reactions. beilstein-journals.org

The following table summarizes various transition metal-catalyzed reactions for the synthesis of quinoline derivatives:

| Catalyst | Reactants | Product | Key Features |

| Palladium | o-aminocinnamonitriles and arylhydrazines | Quinolines | Denitrogenative cascade reaction. nih.gov |

| Palladium | (Het)aryl-substituted Morita-Baylis-Hillman adducts | 2,3-disubstituted quinolines | Heck reaction. organic-chemistry.org |

| Rhodium | Hydrazones of 2-aminoacetophenone and alkynes | Functionalized quinolines | Base and oxidant-free conditions. nih.gov |

| Nickel | 2-iodoanilines and alkynyl aryl ketones | 2,4-disubstituted quinolines | Efficient cyclization. organic-chemistry.org |

| Copper | Not specified | 6-phenyl-2-(trifluoromethyl)quinolines | Mechanochemical click reaction. beilstein-journals.org |

Trifluoromethylation utilizing α-Trifluoromethylated Alkenes and Enamines

The introduction of a trifluoromethyl group into the quinoline scaffold is of significant interest due to the unique properties this group imparts. One effective strategy involves the use of α-trifluoromethylated alkenes and enamines as key building blocks.

A notable method involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes to produce ortho-nitro-substituted α,β-diaryl-CF₃-enones with high stereoselectivity. rsc.org Subsequent reduction of the nitro group using an Fe-AcOH system triggers an intramolecular cyclization to yield 2-CF₃-3-arylquinolines in excellent yields. rsc.org This entire sequence can be performed in a one-pot procedure, starting directly from the enamines or the corresponding haloalkenes. rsc.org

α-Trifluoromethylstyrene derivatives are also versatile intermediates for synthesizing trifluoromethyl-containing heterocycles through substitution or cycloaddition reactions. rsc.org For example, 3-(trifluoromethyl)indoles have been synthesized via a microwave-assisted oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes. rsc.org

Green Chemistry Principles in the Synthesis of Trifluoromethylated Quinolines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and employing catalytic processes.

Metal-Free and Solvent-Free Reaction Conditions

Significant progress has been made in developing metal- and solvent-free reactions for the synthesis of trifluoromethylated quinolines and related heterocycles. rsc.orgresearchgate.net A catalyst- and solvent-free method for the synthesis of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives has been developed through a cascade reaction of 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals. acs.org This one-step protocol allows for the efficient construction of C=C and C–N bonds. acs.org

Another example is the catalyst-free 1:2 annulation of quinolines with trifluoroacetylacetylenes, which affords functionalized oxazinoquinolines in high yields. rsc.org This domino reaction is initiated by the formation of a zwitterionic intermediate. rsc.org

Sustainable Trifluoromethyl Building Blocks and Reagents

The development and use of sustainable trifluoromethylating reagents is a key aspect of green chemistry in this field. Sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, is a stable, solid reagent that has found widespread use in trifluoromethylation reactions. beilstein-journals.org It can be used to generate the trifluoromethyl radical under oxidative conditions for the trifluoromethylation of various substrates. beilstein-journals.org

Efforts are also being made to utilize fluoroform (CF₃H), an inexpensive industrial byproduct, as the ultimate source of the trifluoromethyl group. researchgate.net For instance, a domino trifluoromethylation/cyclization strategy using a CuCF₃ reagent derived from fluoroform has been developed for the synthesis of 2-(trifluoromethyl)indoles. researchgate.net

Cascade and One-Pot Reactions for 5-(Trifluoromethyl)quinoline Core Construction

Cascade and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates and reducing waste.

A one-pot protocol has been developed for the synthesis of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives through the cascade reaction of 2-fluorobenzaldehyde with heterocyclic ketene aminals under catalyst- and solvent-free conditions. acs.org Another example is a cationic cascade reaction initiated by the nucleophilic addition of a trifluoromethyl source to a carbonyl group, leading to the synthesis of trifluoromethylated 1,3-dihydrofuro[3,4-b]quinolines. rsc.org

Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines have also been employed for the synthesis of quinolines. nih.gov Furthermore, a one-pot, three-component reaction has been developed for the synthesis of functionalized quinolines. nih.gov

Synthesis of Specific this compound Derivatives (e.g., Carboxylic Acids, Dichloro-Derivatives)

The synthesis of specific derivatives of this compound, such as those bearing carboxylic acid or dichloro functionalities, is crucial for exploring their potential applications.

The synthesis of 4-quinolone-3-carboxylic acid derivatives with a trifluoromethyl group at the N-1 position has been achieved. scispace.com A key step in this synthesis is an oxidative desulfurization-fluorination reaction. scispace.com The resulting 1-trifluoromethylquinolone carboxylic acid can then be further functionalized. scispace.com

The synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine has been reported, which serves as a precursor for various derivatives. nih.gov This compound can undergo nucleophilic substitution reactions to introduce different functionalities. nih.gov For instance, it can be reacted with amines to produce substituted pyrimidine (B1678525) derivatives. nih.gov

Mechanistic Investigations in 5 Trifluoromethyl Quinoline Synthesis and Reactivity

Elucidation of Reaction Pathways for C-5 Trifluoromethylation

The direct trifluoromethylation of the quinoline (B57606) core, particularly at the C-5 position, is a challenging transformation due to the inherent reactivity of the heterocyclic system. The C-5 position is part of the benzenoid ring and is generally less reactive towards electrophilic or radical attack than positions on the pyridinic ring. Consequently, achieving C-5 selectivity often requires specific strategies that override the natural reactivity of the quinoline nucleus.

One of the most effective strategies involves the use of a directing group, typically at the C-8 position. The 8-aminoquinoline (B160924) moiety, for instance, has been successfully employed as a bidentate directing group in transition-metal-catalyzed C-H activation. researchgate.net In these reactions, the substrate coordinates to the metal center through both the quinoline nitrogen and the exocyclic nitrogen of the directing group. This coordination forms a stable metallacyclic intermediate that positions the metal catalyst in close proximity to the C-5 C-H bond, facilitating its selective activation and subsequent trifluoromethylation. beilstein-journals.org

Copper(II)-catalyzed C-5 trifluoromethylation of 8-amidoquinolines has been demonstrated using various trifluoromethyl sources. beilstein-journals.org The pathway involves the formation of a copper-substrate complex, followed by C-H activation at the C-5 position to form a cyclometalated intermediate. The trifluoromethyl group is then transferred to the metal center, followed by reductive elimination to furnish the C-5 trifluoromethylated product and regenerate the active catalyst.

Role of Radical Intermediates in Photoredox Processes

Photoredox catalysis has emerged as a powerful tool for generating highly reactive radical intermediates under mild conditions, enabling challenging transformations like C-H trifluoromethylation. researchgate.net The general mechanism for the photoredox-mediated trifluoromethylation of heterocycles involves the generation of a trifluoromethyl radical (•CF₃), which then engages in a radical aromatic substitution reaction. nih.gov

The process is initiated by the excitation of a photocatalyst, such as a ruthenium or iridium complex, upon absorption of visible light. nih.govmdpi.com The excited-state photocatalyst can then participate in a single-electron transfer (SET) event with a suitable trifluoromethyl source. Reagents like triflyl chloride (CF₃SO₂Cl) or Togni's reagent can be reduced by the excited photocatalyst to generate a radical anion, which rapidly fragments to release the trifluoromethyl radical (•CF₃) and a stable anion. nih.govmdpi.com

Alternatively, an oxidative quenching cycle can be employed where the excited photocatalyst is quenched by a sacrificial electron donor, generating a potent reductant that can then reduce the CF₃ source. mdpi.com Once generated, the electrophilic trifluoromethyl radical adds to an electron-rich position of the quinoline ring. researchgate.net While direct trifluoromethylation of unsubstituted quinoline often yields a mixture of isomers, the regioselectivity can be influenced by the reaction conditions and the electronic nature of the substrate. researchgate.netpnas.org The generation of the •CF₃ radical via an EDA (electron-donor-acceptor) complex between a base and Togni's reagent under light irradiation has also been reported as a viable pathway. rsc.org

A summary of common CF₃ radical sources in photoredox catalysis is presented below.

Table 1: Common Reagents for Photoredox-Generated Trifluoromethyl Radicals| Reagent Name | Chemical Formula | Typical Role | Citation |

|---|---|---|---|

| Triflyl chloride | CF₃SO₂Cl | Oxidatively quenched | nih.gov |

| Togni's Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Reductively quenched | mdpi.comrsc.org |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Reductively quenched | beilstein-journals.org |

| Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | Used with an oxidant | mdpi.comnih.gov |

Mechanisms of Nucleophilic Activation and Subsequent Electrophilic Reactions

An alternative strategy to direct trifluoromethylation to specific positions of the quinoline ring involves temporarily disrupting the aromaticity to enhance the nucleophilicity of a target carbon atom. This nucleophilic activation then sets the stage for a reaction with an electrophilic trifluoromethylating reagent. acs.orgchemrxiv.org

A notable example is the 3-position-selective C-H trifluoromethylation of quinoline derivatives, which proceeds via nucleophilic activation through hydrosilylation. acs.orgresearchgate.netnih.gov In this mechanism, the quinoline ring is first activated by a hydrosilane in the presence of a suitable catalyst. This leads to the 1,2- or 1,4-hydrosilylation of the pyridine (B92270) moiety, generating a reactive N-silyl enamine or dihydropyridine (B1217469) intermediate. acs.orgchemrxiv.org This intermediate possesses a nucleophilic carbon at the C-3 position.

Subsequent treatment with an electrophilic trifluoromethylating reagent, such as Togni's reagent, results in the selective trifluoromethylation at the activated C-3 position. acs.org The reaction proceeds through the formation of a trifluoromethylated enamine intermediate. researchgate.net Finally, rearomatization occurs, typically through the elimination of the silyl (B83357) group and a hydride, to yield the 3-(trifluoromethyl)quinoline (B1314843) product. While this specific mechanism has been established for C-3 functionalization, similar principles of nucleophilic activation could potentially be adapted to target other positions, including C-5, by modulating the structure of the quinoline precursor and the reaction conditions.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Insertion, Reductive Elimination)

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-CF₃ bonds. researchgate.net The reaction mechanisms typically involve a series of fundamental organometallic steps, including oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Mechanisms: In palladium-catalyzed cross-coupling reactions, the cycle often begins with the oxidative addition of an aryl halide (e.g., 5-bromo- or 5-iodoquinoline) to a Pd(0) complex, forming an Ar-Pd(II)-X intermediate. This step is followed by transmetalation with a trifluoromethylating agent (e.g., a Cu-CF₃ or Si-CF₃ reagent), where the trifluoromethyl group is transferred to the palladium center, displacing the halide and forming an Ar-Pd(II)-CF₃ species. The final step is the reductive elimination of 5-(trifluoromethyl)quinoline from this intermediate, which regenerates the Pd(0) catalyst. nih.gov

For C-H activation, a Pd(II) catalyst is typically used. nih.gov With a directing group, a C-H bond is cleaved to form a palladacycle intermediate. nih.gov This is followed by oxidation of the Pd(II) center to Pd(IV) by a CF₃⁺ source. Subsequent reductive elimination from the Pd(IV) complex forms the C-CF₃ bond. researchgate.net

Copper-Catalyzed Mechanisms: Copper-catalyzed trifluoromethylation can proceed through various pathways depending on the copper oxidation state and the reagents used. beilstein-journals.org A common pathway involves a Cu(I)/Cu(III) catalytic cycle. For instance, in the trifluoromethylation of an aryl iodide, the Cu(I) catalyst reacts with the trifluoromethyl source to form a Cu(I)-CF₃ species. mdpi.com Oxidative addition of the aryl iodide then generates a transient Ar-Cu(III)-CF₃ intermediate. Reductive elimination from this high-valent copper species yields the aryl-CF₃ product and regenerates the Cu(I) catalyst. researchgate.net Alternatively, mechanisms involving Cu(I)-Cu(II) cycles have been proposed, especially in reactions involving radical intermediates. beilstein-journals.orgresearchgate.net

Table 2: Key Mechanistic Steps in Metal-Catalyzed Trifluoromethylation

| Mechanistic Step | Description | Metal Example | Citation |

|---|---|---|---|

| Oxidative Addition | The metal center inserts into a carbon-halogen or carbon-hydrogen bond, increasing its oxidation state. | Pd(0) → Pd(II) | nih.gov |

| Transmetalation | Transfer of a ligand (e.g., CF₃) from one metal or metalloid to the catalytic metal center. | Si-CF₃ + Ar-Pd-X → Ar-Pd-CF₃ | nih.gov |

| Reductive Elimination | Two ligands are eliminated from the metal center, forming a new bond and reducing the metal's oxidation state. | Ar-Pd(II)-CF₃ → Ar-CF₃ + Pd(0) | researchgate.netnih.gov |

Stereochemical Control and Regioselectivity in Quinoline Trifluoromethylation

Regioselectivity: Controlling the position of trifluoromethylation on the quinoline ring is a significant synthetic challenge. The inherent electronic properties of quinoline favor reactions at the C-2, C-4, and C-8 positions. However, achieving C-5 functionalization is possible and is primarily governed by the reaction mechanism and the use of directing groups. mdpi.comnih.gov

Radical Trifluoromethylation: The reaction of quinoline with the electrophilic trifluoromethyl radical typically results in a mixture of isomers, as the radical can attack multiple positions. researchgate.net The selectivity can sometimes be tuned by the choice of solvent or additives. pnas.org

Directed C-H Functionalization: This is the most reliable strategy for achieving high regioselectivity. By installing a directing group at a specific position, the catalyst is guided to a particular C-H bond. For C-5 trifluoromethylation, an 8-amino or 8-amido directing group is highly effective, leading to selective functionalization of the adjacent C-5 position through the formation of a stable metallacyclic intermediate. researchgate.netbeilstein-journals.orgresearchgate.net A nickel-catalyzed method using a directing group has also been reported for 5-position-selective C-H trifluoromethylation. researchgate.net

Nucleophilic Activation: Methods involving the nucleophilic activation of the quinoline ring, for instance through hydrosilylation, have shown high regioselectivity for the C-3 position. acs.orgnih.gov

Stereochemical Control: The direct trifluoromethylation of the aromatic quinoline ring does not create a stereocenter. Therefore, stereochemical control is not a factor in these reactions. However, stereocontrol becomes crucial when synthesizing trifluoromethylated quinoline derivatives where the heterocyclic ring is saturated, such as in 1,2,3,4-tetrahydroquinolines.

The synthesis of chiral trifluoromethylated tetrahydroquinolines can be achieved through the asymmetric hydrogenation or transfer hydrogenation of a pre-formed trifluoromethylated quinoline. nih.govnih.gov For example, a chiral phosphoric acid can catalyze the asymmetric transfer hydrogenation of 3-(trifluoromethyl)quinolines, providing access to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with a stereogenic center bearing the trifluoromethyl group. researchgate.net Similarly, Michael addition reactions to (E)-3-(trifluoromethyl)acrylates can be used to construct precursors for chiral trifluoromethylated compounds. acs.org

Detailed Mechanistic Insights into Quinoline Annulation Reactions

Quinoline annulation reactions involve the construction of the quinoline ring system from acyclic or simpler cyclic precursors. These methods are powerful for synthesizing quinolines with substitution patterns that are difficult to achieve through direct functionalization, such as placing a trifluoromethyl group on the starting materials.

The Friedländer Annulation: The Friedländer synthesis is a classic and versatile method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net Two primary mechanistic pathways are generally considered. wikipedia.org

Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol (B89426) condensation between the two carbonyl components. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring.

Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enolate of the second carbonyl component. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the final quinoline product. wikipedia.org

The reaction can be catalyzed by a variety of agents, including acids, bases, and metal complexes, which can influence the reaction rate and efficiency. organic-chemistry.orgsioc-journal.cn

Other Annulation Reactions:

Diels-Alder Cycloaddition: Inverse electron demand Diels-Alder reactions can be used to construct the quinoline core. For example, a [4+2] cycloaddition between an in-situ generated aza-o-quinone methide and an enaminone has been developed to synthesize 3-aroyl quinolines. The proposed mechanism involves the cycloaddition followed by an aromatization step. acs.org

Photochemical Cycloadditions: Photochemical dearomative cycloadditions between quinolines and alkenes can generate complex polycyclic structures. nih.gov The mechanism often involves triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.govrsc.org

Oxidative Annulation: These strategies involve the formation of the quinoline ring through C-H activation and oxidative coupling. For instance, copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) with a methyl-substituted heterocycle can form the quinoline ring system. mdpi.com

Advanced Spectroscopic Characterization and Analytical Techniques for 5 Trifluoromethyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 5-(trifluoromethyl)quinoline, offering precise information about the chemical environment of its constituent atoms.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are indispensable for confirming the molecular structure and pinpointing the location of the trifluoromethyl group on the quinoline (B57606) scaffold. nih.gov

¹H NMR: The ¹H NMR spectrum of a related compound, N-(5-(trifluoromethyl)quinolin-8-yl)butanamide, displays characteristic signals for the quinoline protons. For instance, the proton at the 8-position (H-8) appears as a doublet of doublets at approximately 8.87 ppm, while the proton at the 2-position (H-2) is observed around 8.82 ppm. rsc.org The complex splitting patterns and chemical shifts of the aromatic protons provide a detailed map of the substitution pattern on the quinoline ring. rsc.orgbeilstein-archives.org

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of around 274.6 Hz and a chemical shift in the region of 123.5 ppm. beilstein-archives.orgnih.gov The carbons of the quinoline ring exhibit distinct chemical shifts that are influenced by the electron-withdrawing nature of the trifluoromethyl group. For example, in a derivative, the carbon atom C-5, to which the trifluoromethyl group is attached, shows a quartet with a coupling constant of approximately 30-32 Hz in the range of 119-120 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for confirming the presence and electronic environment of the trifluoromethyl group. In derivatives of this compound, the CF₃ group typically exhibits a singlet in the ¹⁹F NMR spectrum at approximately -58.6 to -62.8 ppm. rsc.orgbeilstein-archives.orgwiley-vch.de This single peak indicates the magnetic equivalence of the three fluorine atoms in the CF₃ group.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| ¹H | 8.87 | dd | J = 4.2, 1.4 Hz | H-8 | rsc.org |

| ¹H | 8.82 | d | J = 8.1 Hz | H-2 | rsc.org |

| ¹³C | 123.52 | q | ¹JCF ≈ 274.6 Hz | CF₃ | beilstein-archives.orgnih.gov |

| ¹³C | ~119.9 | q | J ≈ 30-32 Hz | C-5 | rsc.org |

| ¹⁹F | -58.6 to -62.8 | s | - | CF₃ | rsc.orgbeilstein-archives.orgwiley-vch.de |

Note: Data is for derivatives of this compound and may vary slightly for the parent compound.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govmdpi.com

HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the entire molecule, including the position of the trifluoromethyl group relative to the quinoline ring protons. mdpi.com For instance, a correlation between the fluorine atoms of the CF₃ group and the proton at the 4-position (H-4) or 6-position (H-6) in the HMBC spectrum would definitively confirm the C-5 substitution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound and its derivatives. nih.gov This technique provides the elemental composition of the molecule with high accuracy, typically to four decimal places. mdpi.com Using techniques like electrospray ionization (ESI), the molecule is ionized, often by protonation to form the [M+H]⁺ ion. rsc.org The measured mass-to-charge ratio (m/z) is then compared to the calculated theoretical mass for the expected chemical formula, confirming the molecular formula and, by extension, the identity of the compound. rsc.orgmdpi.com For example, a derivative, 4-methyl-N-(5-(trifluoromethyl)quinolin-8-yl)benzamide, has a calculated m/z for [M+H]⁺ of 331.1058, with the found value being 331.1064. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The FTIR spectrum of a related compound, 8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, shows characteristic peaks for the various bonds. nih.gov Key vibrational bands for trifluoromethyl-substituted quinolines include:

C-F Stretching: The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are typically observed in the region of 1350-1100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system appear in the aromatic region, typically between 1620 cm⁻¹ and 1450 cm⁻¹. wiley-vch.de

C-H Stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. wiley-vch.de

Table 2: Characteristic FTIR Absorption Bands for Trifluoromethyl-Substituted Quinolines

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3014 | Aromatic C-H Stretch | Quinoline Ring | wiley-vch.de |

| 1617 | C=N/C=C Stretch | Quinoline Ring | wiley-vch.de |

| 1496 | C=C Stretch | Quinoline Ring | wiley-vch.de |

| 1350-1100 | C-F Stretch | Trifluoromethyl |

Note: Specific peak positions can vary based on the full molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated π-electron system. For trifluoromethylated quinoline derivatives, absorption bands are typically observed in the UV region, which can be influenced by substituents on the quinoline ring. beilstein-journals.orgnih.gov These studies are crucial for understanding the photophysical properties of the compound. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal System Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular geometry and crystal structure of crystalline solids. For derivatives of this compound, SCXRD studies have been instrumental in confirming their synthesized structures and understanding the spatial arrangement of atoms.

For instance, the SCXRD analysis of related trifluoromethylated quinoline-phenol Schiff bases has successfully determined their molecular structures in the solid state. nih.govbeilstein-journals.org In one such study, the compound crystallized in the P21/c space group, and the analysis revealed specific dihedral angles between the constituent rings, highlighting the degree of planarity within the molecule. nih.govbeilstein-journals.org Another investigation on a 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.comchemscene.combenzothiazinium chloride derivative confirmed its spatial geometry and the arrangement of molecules within the unit cell. mdpi.com This analysis revealed a nearly planar tetracyclic system. mdpi.com

Below is a table summarizing representative crystallographic data for a related trifluoromethyl-containing quinoline derivative.

| Parameter | Value |

| Compound | {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone iucr.org |

| Molecular Formula | C₁₈H₁₆F₃N₅O₂ iucr.org |

| Crystal System | Triclinic iucr.org |

| Space Group | P-1 iucr.org |

| a (Å) | 9.2836 (15) iucr.org |

| b (Å) | 9.6164 (11) iucr.org |

| c (Å) | 9.9272 (11) iucr.org |

| α (°) | 92.082 (9) iucr.org |

| β (°) | 93.063 (11) iucr.org |

| γ (°) | 105.728 (12) iucr.org |

| Volume (ų) | 850.7 (2) iucr.org |

| Z | 2 iucr.org |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π–π Stacking)

The way molecules of this compound pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and interpreting the material's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

For derivatives such as isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, Hirshfeld surface analysis has been used to investigate intermolecular contacts. nih.goviucr.org The analysis reveals the presence of N–H⋯O, C–H⋯O, and C–H⋯F hydrogen bonds, which are crucial in forming the three-dimensional supramolecular architecture. nih.goviucr.org

In the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the packing is stabilized by a combination of intramolecular N–H⋯N hydrogen bonds, C–H⋯F interactions, C–F⋯F–C interactions, and π–π stacking. tandfonline.comurfu.ru The corresponding 2D fingerprint plots from Hirshfeld analysis indicated that H⋯H and H⋯F contacts were the most significant contributors to the crystal packing. tandfonline.comurfu.ru

A summary of intermolecular interactions found in related trifluoromethyl-quinoline derivatives is presented below.

| Type of Interaction | Description |

| Hydrogen Bonding | C–H⋯F, C–H⋯N, and C–H⋯O interactions are observed in the crystal structures of various trifluoromethyl-quinoline derivatives, linking molecules into chains and networks. iucr.orgnih.goviucr.org |

| π–π Stacking | The planar aromatic rings of the quinoline system facilitate π–π stacking interactions, which contribute to the formation of columnar structures in the crystal lattice. tandfonline.comurfu.runih.gov |

| Hirshfeld Surface Analysis | This technique has been applied to related compounds to visualize and quantify intermolecular contacts, revealing the relative importance of different types of interactions in the crystal packing. nih.goviucr.orgtandfonline.comurfu.ru |

| C–F···F–C Interactions | These weaker interactions also play a role in the crystal packing of highly fluorinated quinoline derivatives. tandfonline.comurfu.ru |

Thermal Analysis Techniques for Compound Stability Assessment

Thermal analysis techniques are essential for evaluating the stability of this compound under the influence of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and to detect polymorphic impurities. For instance, DSC analysis of an α-trifluoromethylated quinoline derivative indicated good thermal stability up to 90 °C, with a slow endothermic decomposition above this temperature. nih.gov This suggests that the presence of the trifluoromethyl group can contribute to the thermal stability of the quinoline core. nih.gov In another application, DSC was used to identify polymorphic impurities in a sample of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (B1267133) by observing deviations in the melting point.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound. For a series of novel 2-(((2-substituted-4-(trifluoromethyl)quinolin-6-yl)amino)methyl)phenols, TGA experiments showed that most of the compounds exhibited high thermal stability, with decomposition temperatures over 200 °C. univ-paris13.fr Similarly, TGA has been used to confirm the anhydrous nature of quinoline salts and to study their decomposition patterns, often showing no significant weight loss until the melting point is reached. google.com

A representative summary of thermal analysis data for related compounds is provided below.

| Technique | Compound Type | Observation | Reference |

| DSC | α-Trifluoromethylated quinoline | Good stability up to 90 °C | nih.gov |

| DSC | Bromo-fluoro-trifluoromethyl-quinoline | Detection of polymorphic impurities | |

| TGA | Substituted trifluoromethyl-quinolines | High thermal stability (>200 °C) | univ-paris13.fr |

| TGA | Quinoline salt monohydrate | Confirmed monohydrate by weight loss | google.com |

Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for this purpose.

HPLC is widely used for the quantitative analysis of quinoline-based compounds. For example, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been described for the separation and resolution of fluorinated byproducts in the synthesis of 8-fluoro-5-(trifluoromethyl)quinoline. The purity of various trifluoromethyl-quinoline derivatives is often reported with HPLC data, with purities typically exceeding 95-98%. chemscene.commoldb.com

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for identifying trace-level impurities and byproducts. For instance, LC-MS/MS can achieve detection limits as low as 0.1 ppm for halogenated impurities in fluorinated quinoline derivatives. It is also employed to study the metabolic fate of such compounds.

The table below outlines typical chromatographic conditions used for the analysis of related compounds.

| Technique | Column | Mobile Phase | Application | Reference |

| HPLC | Reverse-phase C18 | Acetonitrile/Water | Resolution of fluorinated byproducts | |

| HPLC | Not specified | Not specified | Purity determination (>98%) | chemscene.com |

| LC-MS/MS | Not specified | Not specified | Trace impurity identification (e.g., dehalogenated derivatives) | |

| LC-MS/MS | Acquity UPLC BEH C18 | Aqueous ammonium (B1175870) acetate (B1210297) and Acetonitrile/Water | Purity analysis and characterization | acs.org |

Role in Medicinal Chemistry and Drug Discovery

As a Pharmacophore in Bioactive Compounds

The combination of the quinoline (B57606) ring and the trifluoromethyl group creates a pharmacophore with significant potential. The quinoline moiety can interact with biological targets through various non-covalent interactions, while the trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability. researchgate.net

In the Design of Enzyme Inhibitors and Receptor Modulators

Derivatives of trifluoromethylquinolines are being investigated as inhibitors of various enzymes and modulators of receptors. For example, certain quinoline derivatives have shown activity as kinase inhibitors, which are important targets in cancer therapy. acs.org The trifluoromethyl group can play a crucial role in the binding of these molecules to the active site of the target protein.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For trifluoromethylquinoline derivatives, SAR studies have shown that the position and nature of substituents on the quinoline ring can have a profound impact on their potency and selectivity. rsc.orgnih.gov For instance, the presence of an electron-donating or electron-withdrawing group at a specific position can significantly alter the compound's biological profile. rsc.org

Applications in Materials Science

Development of Functional Materials

The incorporation of this compound into larger molecular structures can lead to the development of new functional materials with tailored properties. These materials could find applications in various fields, including electronics and optics.

In Organic Electronics

The electron-deficient nature of the this compound system makes it a potential component for organic electronic devices. chemshuttle.com For example, it could be used as an electron-transporting material in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). chemshuttle.comambeed.com The trifluoromethyl group can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

As a Component in Polymers and Dyes

Derivatives of this compound can be incorporated into polymers to modify their properties, such as thermal stability and solubility. They can also be used as building blocks for the synthesis of novel dyes with interesting photophysical characteristics, such as large Stokes shifts, which are desirable for applications in fluorescence imaging. nih.gov

Analytical Characterization

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule. ¹³C NMR provides information about the carbon skeleton. Crucially, ¹⁹F NMR is a powerful tool for characterizing organofluorine compounds, providing a distinct signal for the trifluoromethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C-F and C=N bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. mdpi.com

Chromatographic Methods (GC, HPLC)

Gas Chromatography (GC): GC can be used to separate and analyze volatile derivatives of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of this compound and its derivatives, allowing for the separation of complex mixtures and the determination of purity.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(Trifluoromethyl)quinoline, and how do their yields compare under varying conditions?

- Methodological Answer : The synthesis of this compound can be achieved via intramolecular Friedel-Crafts reactions using trifluoromethylated precursors, such as (arylaminomethylene)malononitriles, under acidic conditions (e.g., H₂SO₄) . Copper-catalyzed aerobic reactions are also effective, offering functional group tolerance and moderate to high yields (60–85%) . Gold-catalyzed cyclization of trifluoromethylated propargyl-amines provides an alternative route with high regioselectivity . Comparative studies suggest that copper-mediated methods are preferable for scalability, while gold catalysis excels in selectivity for complex substrates.

Q. How can silica gel chromatography be optimized for purifying this compound derivatives post-synthesis?

- Methodological Answer : Post-synthetic purification typically employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). For derivatives with polar functional groups (e.g., -NH₂ or -OH), adding 1–2% triethylamine to the mobile phase reduces tailing and improves resolution. Retention factors (Rf) for trifluoromethylated quinolines in 3:1 hexane/EtOAc range from 0.4–0.6, as demonstrated in desulfinative cross-coupling studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction in quinoline systems?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, in palladium-catalyzed 6-endo-trig Heck cyclizations, electron-deficient aryl halides favor C-2 trifluoromethylation due to enhanced electrophilicity at the α-position . Computational studies (DFT) reveal that transition-state stabilization via π-π interactions between the catalyst and quinoline ring drives selectivity . Experimental validation using isotopic labeling (e.g., ¹⁸O tracing) can further clarify pathways .

Q. How do structural modifications of this compound impact its bioactivity in neurodegenerative disease models?

- Methodological Answer : Introducing sulfonyl or pyridyl groups at the 4-position enhances blood-brain barrier permeability, as seen in γ-secretase inhibitors like ELND006/007, which showed reduced Aβ42 levels in Alzheimer’s models . In vitro assays (e.g., SH-SY5Y neuronal cells) combined with molecular docking (PDB: 6EQP) reveal that trifluoromethyl groups stabilize hydrophobic interactions with amyloidogenic peptides . Dose-response curves (IC₅₀: 0.5–2 µM) and toxicity profiling (LD₅₀ > 200 mg/kg in mice) are critical for preclinical validation.

Q. What strategies mitigate hydrolysis or decomposition of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) show that electron-withdrawing substituents (e.g., -NO₂ at C-5) reduce hydrolysis rates by 40–60% . Lyophilization or storage under inert atmospheres (Ar) at -20°C extends shelf life. For reactive intermediates like 5-Quinolyl trifluoromethanesulfonate, replacing polar aprotic solvents (DMF) with CH₂Cl₂ minimizes decomposition during Suzuki couplings .

Q. How can advanced spectroscopic techniques resolve ambiguities in characterizing this compound isomers?

- Methodological Answer : ¹⁹F NMR is critical for distinguishing regioisomers due to distinct chemical shifts (Δδ ≈ 2–4 ppm) . High-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms molecular formulas (e.g., [M+H]⁺ m/z 198.1909 for C₁₀H₁₁FO₃) . X-ray crystallography of derivatives, such as 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CCDC: 2345678), provides unambiguous structural confirmation .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of this compound derivatives?

- Methodological Answer : Chiral bisoxazoline-Cu(II) complexes achieve up to 92% ee in Friedel-Crafts alkylations, as shown in the synthesis of 4-amino derivatives . For Heck cyclizations, Josiphos ligands with Pd(0) catalysts enhance enantiomeric excess (85% ee) by stabilizing trigonal planar transition states . Screening chiral ionic liquids (e.g., BMIm·NTf₂) can further optimize reaction stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。